

Spectroscopic Profile of 3-Methylsalicylaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Methylsalicylaldehyde

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylsalicylaldehyde** (2-hydroxy-3-methylbenzaldehyde), a key aromatic aldehyde with applications in chemical synthesis and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Methylsalicylaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **3-Methylsalicylaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~11.0	Singlet	-	Phenolic OH
~9.8	Singlet	-	Aldehydic CHO
~7.4	Doublet of doublets	~7.6, ~1.6	H-6
~7.3	Doublet of doublets	~7.5, ~1.6	H-4
~6.9	Triplet	~7.6	H-5
~2.3	Singlet	-	Methyl CH ₃

Solvent: CDCl₃. Data is estimated based on typical values for substituted salicylaldehydes.

Table 2: ¹³C NMR Spectroscopic Data for **3-Methylsalicylaldehyde**

Chemical Shift (δ) ppm	Assignment
~196	Aldehydic C=O
~161	C-OH (C-2)
~139	C-4
~136	C-6
~129	C-5
~125	C-CH ₃ (C-3)
~120	C-1
~15	Methyl CH ₃

Solvent: CDCl₃. Data is estimated based on typical values for substituted salicylaldehydes.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **3-Methylsalicylaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3000	Broad, Strong	O-H stretching (intramolecular hydrogen bonding)
~3050	Medium	Aromatic C-H stretching
~2920	Medium	Aliphatic C-H stretching (methyl group)
~2850, ~2750	Medium, Weak	Aldehydic C-H stretching (Fermi resonance)
~1660	Strong	C=O stretching (conjugated aldehyde)
~1600, ~1470	Medium	Aromatic C=C stretching
~1280	Strong	C-O stretching (phenolic)
~1200	Medium	In-plane O-H bending
~850-750	Strong	Out-of-plane C-H bending (aromatic)

Sample preparation: Neat liquid or KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for 3-Methylsalicylaldehyde

λ _{max} (nm)	Molar Absorptivity (ε) L mol ⁻¹ cm ⁻¹	Solvent	Electronic Transition
~255	~10,000	Ethanol	π → π
~325	~3,500	Ethanol	n → π

Data is estimated based on the UV-Vis spectra of salicylaldehyde and other substituted benzaldehydes.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **3-Methylsalicylaldehyde**.

Materials:

- **3-Methylsalicylaldehyde** (high purity)
- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)
- NMR tubes (5 mm)
- Pipettes and vials

Instrumentation:

- A 400 MHz or higher field NMR spectrometer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **3-Methylsalicylaldehyde** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl_3 containing TMS to the vial.
 - Cap the vial and gently swirl to ensure the sample is completely dissolved.
 - Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

- Lock the spectrometer onto the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- For ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of **3-Methylsalicylaldehyde**.

Materials:

- **3-Methylsalicylaldehyde** (high purity)
- Potassium bromide (KBr), spectroscopic grade (for pellet method)
- Mortar and pestle (for pellet method)
- Pellet press (for pellet method)
- Solvent for cleaning (e.g., acetone or isopropanol)

Instrumentation:

- FT-IR spectrometer with an attenuated total reflectance (ATR) accessory or a sample holder for KBr pellets.

Procedure (ATR Method):

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small drop of liquid **3-Methylsalicylaldehyde** directly onto the center of the ATR crystal.
- Data Acquisition:
 - Acquire a background spectrum of the empty, clean ATR crystal.
 - Lower the ATR press to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Identify and label the significant absorption bands.

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **3-Methylsalicylaldehyde** with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Acquire a background spectrum with an empty sample holder.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum under the same conditions as the background.
- Data Processing:
 - Process the data as described for the ATR method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of **3-Methylsalicylaldehyde** and determine its absorption maxima (λ_{max}).

Materials:

- **3-Methylsalicylaldehyde** (high purity)
- Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Instrumentation:

- Double-beam UV-Vis spectrophotometer

Procedure:

- Sample Preparation:

- Prepare a stock solution of **3-Methylsalicylaldehyde** of a known concentration (e.g., 1×10^{-3} M) in the chosen spectroscopic grade solvent.
 - From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.2-1.0. A typical final concentration will be in the range of 1×10^{-4} to 1×10^{-5} M.

- Data Acquisition:

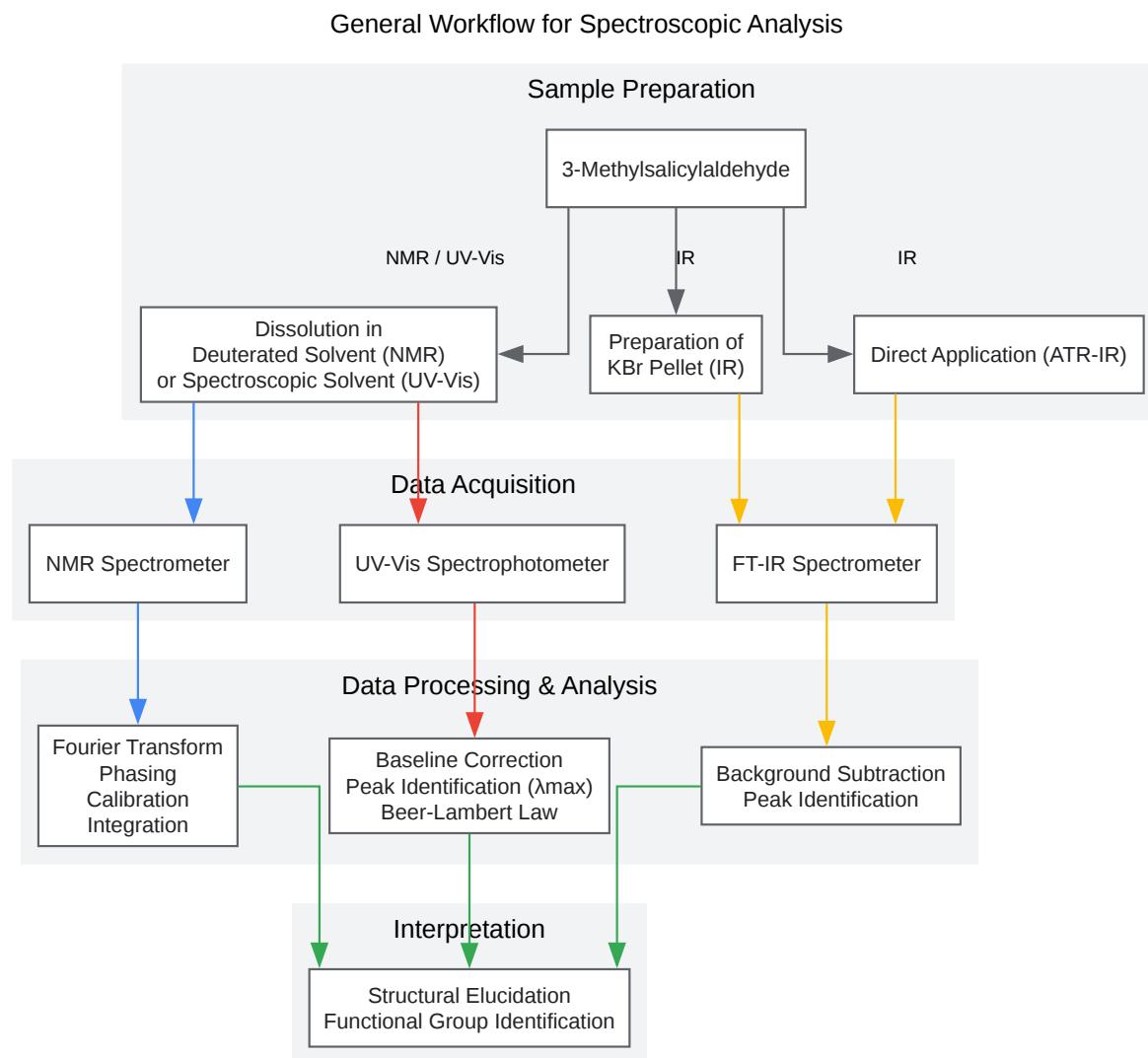
- Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Fill a second quartz cuvette with the sample solution.
 - Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.
 - Scan the absorbance of the sample over a wavelength range of approximately 200-400 nm.

- Data Processing:

- The instrument software will plot absorbance versus wavelength.
 - Identify the wavelengths of maximum absorbance (λ_{max}).
 - If the concentration and path length are known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methylsalicylaldehyde**.



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